

Methyl 3-propylhex-2-enoate IUPAC name and CAS number

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Compound of Interest

Compound Name: Methyl 3-propylhex-2-enoate

Cat. No.: B15270991

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Technical Guide: Methyl 3-propylhex-2-enoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Methyl 3-propylhex-2-enoate" as named in the query is likely an informal descriptor. Based on IUPAC nomenclature, the correct name is Methyl 2-methyl-3-propylhex-2-enoate. This guide proceeds with the corrected IUPAC name. Extensive searches of public chemical databases and scientific literature did not yield a specific CAS number for this compound, nor did they provide any experimental data, including quantitative analyses, detailed experimental protocols, or associated signaling pathways. The information presented herein is therefore based on general, well-established principles of organic chemistry and pharmacology relevant to the compound's structural class.

Compound Identification and Properties

Due to the absence of specific experimental data for Methyl 2-methyl-3-propylhex-2-enoate, a table of physicochemical properties has been compiled from computed data for structurally similar α,β -unsaturated esters. These values should be considered as estimates.



Property	Value (Estimated)	Data Source
Molecular Formula	C10H18O2	-
Molecular Weight	170.25 g/mol	-
Appearance	Colorless to pale yellow liquid	General observation for similar compounds
Boiling Point	Not available	-
Solubility	Soluble in organic solvents (e.g., ethanol, ether, acetone)	General observation for similar compounds
LogP	~3.5	General estimate for similar compounds

Hypothetical Synthesis Protocol: Horner-Wadsworth-Emmons Reaction

A plausible and widely used method for the synthesis of α,β -unsaturated esters like Methyl 2-methyl-3-propylhex-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction involves the olefination of an aldehyde or ketone with a phosphonate carbanion and generally favors the formation of the (E)-alkene.[1][3]

Reaction Scheme:

 $(CH_3CH_2O)_2P(O)CH(CH_3)COOCH_3 + Base \rightarrow [(CH_3CH_2O)_2P(O)C(CH_3)COOCH_3]^- \\ [(CH_3CH_2O)_2P(O)C(CH_3)COOCH_3]^- + CH_3(CH_2)_2C(O)CH_2CH_2CH_3 \rightarrow Methyl \ 2-methyl-3-propylhex-2-enoate + (CH_3CH_2O)_2PO_2^-$

Materials:

- Triethyl phosphonoacetate (or a suitable α -methylated phosphonate)
- A strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))
- 4-Heptanone



- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

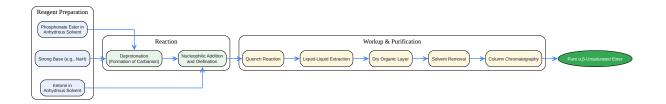
Generalized Procedure:

- Phosphonate Deprotonation: The phosphonate ester is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath. A strong base is added portion-wise to generate the phosphonate carbanion. The reaction is typically stirred for 30-60 minutes at 0°C.
- Reaction with Ketone: A solution of 4-heptanone in the same anhydrous solvent is added dropwise to the solution of the phosphonate carbanion at 0°C.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
- Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the desired α,β -unsaturated ester.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an α,β -unsaturated ester via the Horner-Wadsworth-Emmons reaction.





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A generalized workflow for the Horner-Wadsworth-Emmons synthesis.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for Methyl 2-methyl-3-propylhex-2-enoate, the α,β -unsaturated carbonyl moiety is a well-known structural motif in many biologically active compounds.[4][5][6]

General Mechanism of Action: The electrophilic nature of the β -carbon in the α , β -unsaturated carbonyl system makes it susceptible to nucleophilic attack by biological macromolecules, particularly the thiol groups of cysteine residues in proteins. This can lead to the formation of covalent adducts, which can modulate protein function. This reactivity is the basis for a wide range of observed biological effects.

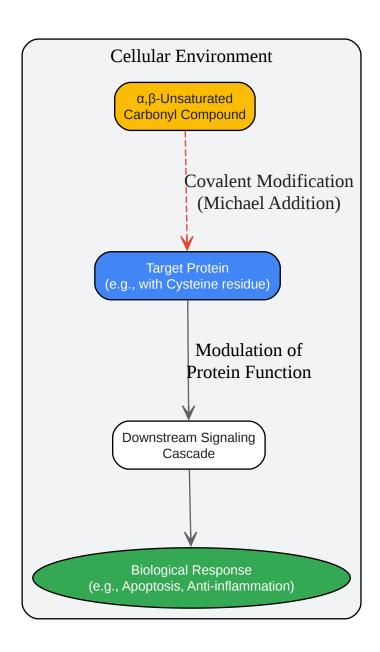
Potential Therapeutic Applications: Compounds containing the α , β -unsaturated carbonyl moiety have been investigated for a variety of therapeutic applications, including:

Anti-inflammatory: By targeting key proteins in inflammatory signaling pathways.



- Anticancer: Through the inhibition of enzymes crucial for cancer cell proliferation and survival.
- Neuroprotective: Some derivatives have shown potential in models of neurodegenerative diseases.[7]
- Antimicrobial: By reacting with essential enzymes in microbes.

Signaling Pathway Interactions: The diagram below illustrates a generalized signaling pathway that can be modulated by compounds containing an α,β -unsaturated carbonyl moiety.





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Generalized mechanism of action for α,β -unsaturated carbonyl compounds.

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